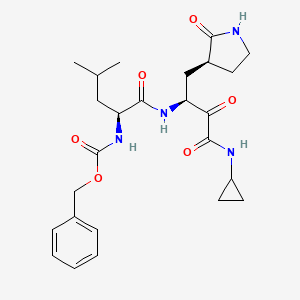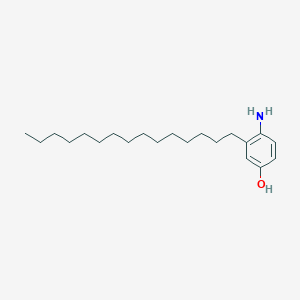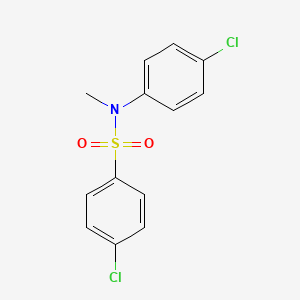![molecular formula C15H10O2 B14750627 9H-Phenanthro[2,3-d][1,3]dioxole CAS No. 224-09-9](/img/structure/B14750627.png)
9H-Phenanthro[2,3-d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Phenanthro[2,3-d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenanthrene derivatives with reagents that facilitate the formation of the dioxole ring. For instance, the cyclization can be achieved using reagents such as acetic anhydride and sulfuric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Phenanthro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9H-Phenanthro[2,3-d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary based on the specific context of its use .
Comparación Con Compuestos Similares
- Phenanthro[3,4-d][1,3]dioxole
- Phenanthro[9,10-d][1,3]dioxole
- Benzo[d][1,3]dioxole
Comparison: 9H-Phenanthro[2,3-d][1,3]dioxole is unique due to its specific ring fusion pattern and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
224-09-9 |
|---|---|
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
naphtho[2,1-f][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-14-15(8-13(11)12)17-9-16-14/h1-8H,9H2 |
Clave InChI |
GYZRLJRGRZCJPF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
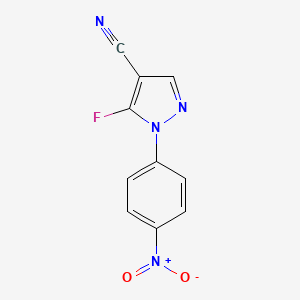
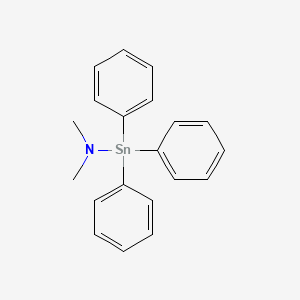
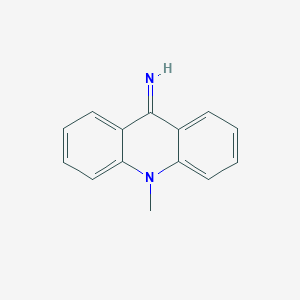
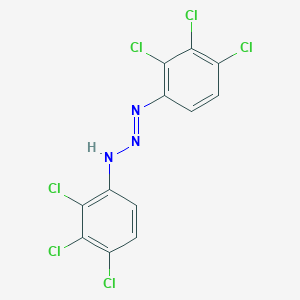
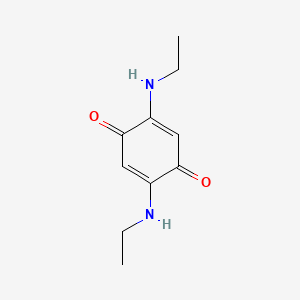

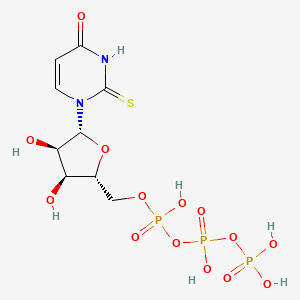
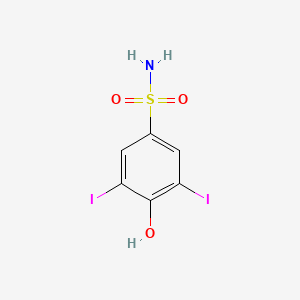
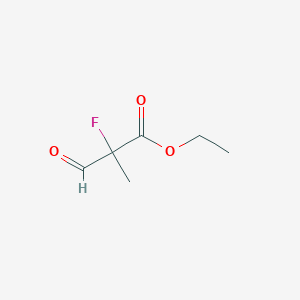
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
